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Compound of Interest

Compound Name: Envonalkib

Cat. No.: B10827855 Get Quote

Envonalkib is a potent second-generation anaplastic lymphoma kinase (ALK) tyrosine kinase

inhibitor (TKI) that also demonstrates significant activity against ROS1 and c-Met kinases.[1][2]

Developed for the treatment of ALK-positive non-small cell lung cancer (NSCLC), its efficacy is

underpinned by its specific kinase inhibition profile.[3][4] This guide provides a comparative

analysis of Envonalkib's cross-reactivity against other tyrosine kinases, supported by available

experimental data and detailed methodologies for key assays.

Inhibitory Activity of Envonalkib Against Primary
Targets
Envonalkib has shown high potency against its intended targets in biochemical assays. The

half-maximal inhibitory concentration (IC50) values highlight its strong inhibition of ALK,

including common resistance mutations.

Target Kinase IC50 (nM)

ALK (wild-type) 1.96

c-Met Data not publicly available

ROS1 Data not publicly available

Note: While Envonalkib is known to inhibit c-Met and ROS1, specific IC50 values from publicly

available, peer-reviewed sources are not available at this time.
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Cross-Reactivity Profile Against Other Tyrosine
Kinases
A comprehensive, publicly available kinome scan or a broad panel screening of Envonalkib
against a wide array of tyrosine kinases is currently not available in the published literature.

Such data is crucial for a complete understanding of its off-target effects and potential for

polypharmacology. Researchers are encouraged to consult proprietary screening results or

conduct independent kinase panels to fully assess the selectivity of Envonalkib.

Without a broad kinase panel, a detailed comparison with other TKIs in terms of off-target

inhibition is not possible. The primary focus of published studies has been on its potent activity

against ALK and its superiority over first-generation inhibitors like crizotinib in the context of

ALK-positive NSCLC.[4][5]

Experimental Protocols
The determination of a kinase inhibitor's potency and selectivity relies on robust biochemical

assays. Below are detailed methodologies for common assays used in kinase inhibitor profiling.

Biochemical Kinase Inhibition Assay (e.g.,
LanthaScreen™ Eu Kinase Binding Assay)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common

method for quantifying kinase inhibition.

Principle: The assay measures the binding of a fluorescently labeled tracer to the kinase's ATP-

binding site. A specific antibody, labeled with a europium (Eu) chelator, binds to the kinase.

When the tracer is bound to the kinase, the proximity of the Eu-donor and the tracer-acceptor

fluorophores results in a high FRET signal. A test compound that competes with the tracer for

the ATP-binding site will disrupt this interaction, leading to a decrease in the FRET signal.

Experimental Workflow:
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Workflow for Kinase Inhibition Assay

Reagent Preparation

Assay Plate Setup

Data Acquisition & Analysis

Prepare Kinase Solution

Add Kinase/Antibody Mixture

Prepare Eu-labeled Antibody Solution Prepare Fluorescent Tracer Solution

Add Tracer

Prepare Serial Dilution of Envonalkib

Add Envonalkib to Assay Plate

Incubate at Room Temperature

Read TR-FRET Signal

Calculate IC50 Values

Click to download full resolution via product page

Workflow for a typical kinase inhibition assay.
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Detailed Steps:

Reagent Preparation:

Prepare a stock solution of the kinase of interest in a suitable assay buffer.

Prepare a stock solution of the europium-labeled anti-tag antibody.

Prepare a stock solution of the fluorescently labeled ATP-competitive tracer.

Perform a serial dilution of Envonalkib in DMSO to create a range of concentrations for

IC50 determination.

Assay Procedure:

Add a small volume of each Envonalkib dilution to the wells of a microplate.

Add the kinase and Eu-labeled antibody mixture to the wells.

Initiate the binding reaction by adding the fluorescent tracer to the wells.

Data Acquisition and Analysis:

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow

the binding reaction to reach equilibrium.

Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence

measurements.

The data is then normalized to controls (no inhibitor and high concentration of a known

potent inhibitor) and the IC50 value is calculated by fitting the data to a four-parameter

logistic curve.

Cellular Phosphorylation Assay
To assess the inhibitor's activity in a more physiologically relevant context, a cellular assay

measuring the phosphorylation of a downstream target can be performed.
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Principle: This assay quantifies the level of phosphorylation of a specific substrate of the target

kinase within a cellular context. A decrease in the phosphorylation of the substrate in the

presence of the inhibitor indicates its cellular potency.

Experimental Workflow:

Workflow for Cellular Phosphorylation Assay

Cell Culture & Treatment

Lysis & Detection

Data Analysis

Seed Cells in Microplate

Treat Cells with Envonalkib

Lyse Cells

Detect Phosphorylated Substrate (e.g., ELISA, Western Blot)

Quantify Signal

Calculate Cellular IC50
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Click to download full resolution via product page

Workflow for a typical cellular phosphorylation assay.

Detailed Steps:

Cell Culture and Treatment:

Seed cells expressing the target kinase into a multi-well plate and culture until they reach

the desired confluency.

Treat the cells with a serial dilution of Envonalkib for a specified time.

Cell Lysis and Detection:

After treatment, lyse the cells to release the cellular proteins.

The level of phosphorylation of the target substrate is then measured using a detection

method such as ELISA or Western blotting with a phospho-specific antibody.

Data Analysis:

The signal from the detection method is quantified.

The cellular IC50 value is determined by plotting the signal against the inhibitor

concentration and fitting the data to a dose-response curve.

Signaling Pathway Context
Envonalkib primarily targets the ALK signaling pathway, which, when constitutively activated

by genetic rearrangements, drives tumor growth in NSCLC. Understanding this pathway is key

to appreciating the mechanism of action of Envonalkib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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